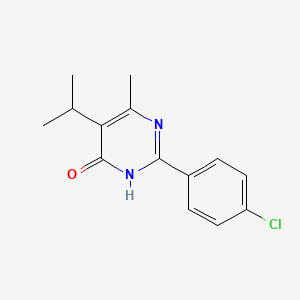![molecular formula C23H19NO3S B12917505 1H-Indole, 3-acetyl-1-[(4-methylphenyl)sulfonyl]-2-phenyl- CAS No. 62367-67-3](/img/structure/B12917505.png)
1H-Indole, 3-acetyl-1-[(4-methylphenyl)sulfonyl]-2-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Phenyl-1-tosyl-1H-indol-3-yl)ethan-1-one is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a phenyl group, a tosyl group, and an indole moiety, making it a versatile molecule in organic synthesis and medicinal chemistry .
準備方法
The synthesis of 1-(2-Phenyl-1-tosyl-1H-indol-3-yl)ethan-1-one typically involves several steps:
Starting Materials: The synthesis begins with the preparation of the indole core, which can be achieved through Fischer indole synthesis.
Tosylation: The indole derivative is then tosylated using tosyl chloride in the presence of a base such as pyridine.
Final Coupling: The final step involves coupling the tosylated indole with a phenylacetyl chloride under basic conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis platforms.
化学反応の分析
1-(2-Phenyl-1-tosyl-1H-indol-3-yl)ethan-1-one undergoes various chemical reactions:
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common reagents include acids, bases, oxidizing agents, and reducing agents. Major products depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(2-Phenyl-1-tosyl-1H-indol-3-yl)ethan-1-one has several scientific research applications:
作用機序
The mechanism of action of 1-(2-Phenyl-1-tosyl-1H-indol-3-yl)ethan-1-one involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Binding: It can bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
Pathways: The compound may affect pathways involved in cell proliferation, apoptosis, and inflammation.
類似化合物との比較
1-(2-Phenyl-1-tosyl-1H-indol-3-yl)ethan-1-one can be compared with other indole derivatives:
1-(1H-indol-3-yl)ethan-1-one: Lacks the tosyl and phenyl groups, resulting in different chemical properties and biological activities.
2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine: Contains additional phenyl groups, which may enhance its binding affinity to certain targets.
N-arylsulfonyl-3-acetylindole: Similar in structure but with variations in the aryl and acetyl groups, leading to different pharmacological profiles.
The uniqueness of 1-(2-Phenyl-1-tosyl-1H-indol-3-yl)ethan-1-one lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
特性
CAS番号 |
62367-67-3 |
|---|---|
分子式 |
C23H19NO3S |
分子量 |
389.5 g/mol |
IUPAC名 |
1-[1-(4-methylphenyl)sulfonyl-2-phenylindol-3-yl]ethanone |
InChI |
InChI=1S/C23H19NO3S/c1-16-12-14-19(15-13-16)28(26,27)24-21-11-7-6-10-20(21)22(17(2)25)23(24)18-8-4-3-5-9-18/h3-15H,1-2H3 |
InChIキー |
HSYRKOPYUKTLDM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C(=C2C4=CC=CC=C4)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



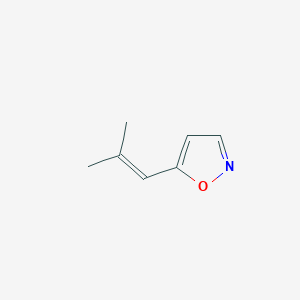
![1'-(1-Phenylethyl)-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B12917433.png)
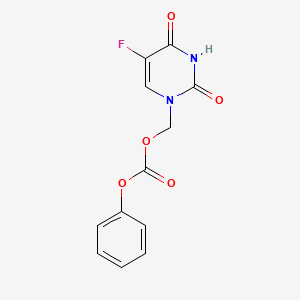
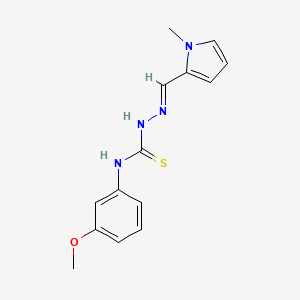
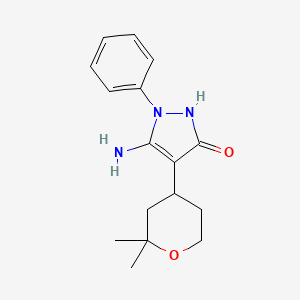
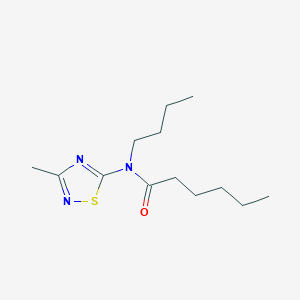
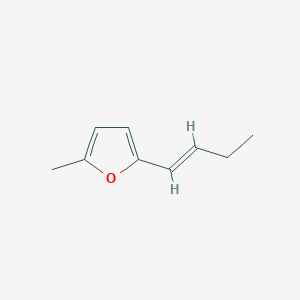
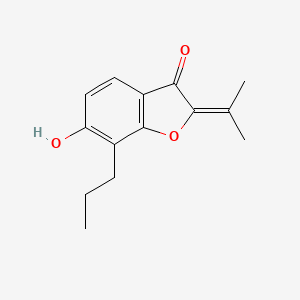
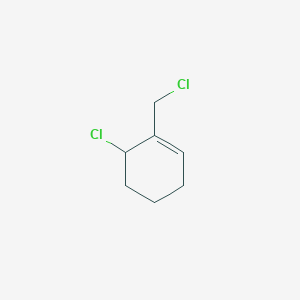
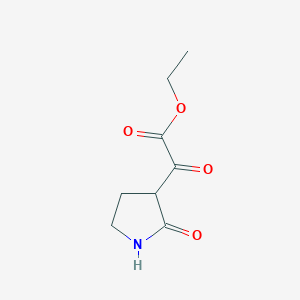
![4-Chloro-2-ethyl-5-[(furan-2-yl)methoxy]pyridazin-3(2H)-one](/img/structure/B12917499.png)

